molecular formula C13H20OS B8015328 6-[(4-Methylphenyl)thio]-1-hexanol

6-[(4-Methylphenyl)thio]-1-hexanol

Cat. No.: B8015328
M. Wt: 224.36 g/mol
InChI Key: POWDABKEPNZVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Methylphenyl)thio]-1-hexanol is a sulfur-containing aliphatic alcohol with the molecular formula C₁₃H₂₀OS. Its structure features a hexanol backbone substituted at the 6-position with a thioether group linked to a 4-methylphenyl (para-tolyl) moiety.

Properties

IUPAC Name

6-(4-methylphenyl)sulfanylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-12-6-8-13(9-7-12)15-11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWDABKEPNZVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling 1-Hexanol and 4-Methylthiophenol

The Mitsunobu reaction enables direct coupling of 1-hexanol and 4-methylthiophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF).

  • Stoichiometry : 1.1 equiv DEAD and 1.1 equiv PPh3 relative to 1-hexanol.

  • Temperature : Room temperature, 12–24 hours, yielding 85–90% product.

Economic and Environmental Considerations

  • Cost : High reagent costs (DEAD, PPh3) limit scalability.

  • Waste Management : Triphenylphosphine oxide byproduct requires column chromatography for removal.

Reduction of 6-[(4-Methylphenyl)thio]hexanoic Acid

Synthesis of Carboxylic Acid Intermediate

6-[(4-Methylphenyl)thio]hexanoic acid is prepared via nucleophilic substitution of 6-bromohexanoic acid with 4-methylthiophenol. The reaction proceeds in DMF at 100°C for 8 hours, yielding 75–80% acid intermediate.

Borane-Mediated Reduction

The acid is reduced to the alcohol using borane-tetrahydrofuran complex (BH3·THF) at 0°C to room temperature:

RCOOH+BH3RCH2OH+B(OH)3\text{RCOOH} + \text{BH}3 \rightarrow \text{RCH}2\text{OH} + \text{B(OH)}_3

  • Yield : 90–95% after quenching with methanol and aqueous workup.

Protection/Deprotection Strategy Using 1,6-Hexanediol

Stepwise Functionalization

  • Protection : 1,6-Hexanediol is mono-protected as a tert-butyldimethylsilyl (TBDMS) ether at the primary hydroxyl.

  • Activation : The free hydroxyl is converted to a tosylate using tosyl chloride in pyridine.

  • Substitution : Tosylate displacement with 4-methylthiophenol in DMF at 60°C yields the protected thioether.

  • Deprotection : TBDMS removal with tetra-n-butylammonium fluoride (TBAF) affords the target alcohol in 65–70% overall yield.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)CostScalability
Nucleophilic Substitution270–85LowHigh
Mitsunobu Reaction185–90HighLow
Carboxylic Acid Reduction375–80MediumModerate
Protection/Deprotection465–70MediumLow

The nucleophilic substitution route balances cost and scalability, making it ideal for industrial applications. The Mitsunobu method, while efficient, is reserved for small-scale syntheses due to reagent expenses .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Methylphenyl)thio]-1-hexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.

    Substitution: The thioether group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be employed.

Major Products

    Oxidation: Formation of 6-[(4-Methylphenyl)thio]hexanal or 6-[(4-Methylphenyl)thio]hexanone.

    Reduction: Formation of 6-[(4-Methylphenyl)thio]hexane.

    Substitution: Formation of various substituted thioethers depending on the nucleophile used.

Scientific Research Applications

6-[(4-Methylphenyl)thio]-1-hexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[(4-Methylphenyl)thio]-1-hexanol depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to modulation of biochemical pathways. The thioether group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioether-Containing Aliphatic Alcohols

NBDHEX (6-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]-1-hexanol)
  • Structure : Differs by replacing the 4-methylphenyl group with a 7-nitrobenzoxadiazolyl moiety.
  • Applications : Potent inhibitor of glutathione S-transferase P1-1 (GSTP1-1), inducing apoptosis in tumor cells by disrupting GST-mediated detoxification and signaling pathways .
  • Mechanism: Unlike 6-[(4-Methylphenyl)thio]-1-hexanol, NBDHEX’s nitrobenzoxadiazolyl group enhances electrophilicity, facilitating covalent interactions with GST active sites.
Ethyl Carvacryl Ether (2-Isopropyl-5-methylphenoxyethane)
  • Structure : Aromatic ether with an ethoxy group instead of a thioether.
  • Properties : Higher volatility (lower molecular weight: C₁₂H₁₈O ) compared to the sulfur-containing analog. Used in fragrances and as a solvent.
Thymol Methyl Ether (3-Methoxy-p-cymene)
  • Structure : Methoxy-substituted aromatic compound.
  • Applications: Antimicrobial and flavoring agent. The absence of a thioether reduces reactivity toward nucleophiles compared to this compound.

Table 1: Comparison of Thioether and Ether Analogs

Compound Molecular Formula Key Functional Group Applications
This compound C₁₃H₂₀OS Thioether (S-linked) Undocumented, likely synthetic intermediate
NBDHEX C₁₂H₁₅N₃O₃S Nitrobenzoxadiazolyl Anticancer agent
Ethyl Carvacryl Ether C₁₂H₁₈O Aromatic ether Fragrance, solvent

Aromatic Thioethers with Aliphatic Chains

4-Methyl-N1-{4-[6-(4-{[(4-Methylphenyl)sulfonyl]amino}phenyl)pyridyl]phenyl}-1-benzenesulfonamide
  • Structure : Contains a 4-methylphenylsulfonamide group linked to a pyridine ring.
  • Properties : Higher molecular weight (C₃₂H₂₉N₃O₄S₂ ) and polarity due to sulfonamide groups. Used in medicinal chemistry for targeted protein interactions .
4-Methylcyclohexanol
  • Structure: Cyclohexanol with a methyl group at the 4-position.
  • Properties: Lower molecular weight (C₇H₁₄O) and higher volatility (bp ~164°C) compared to this compound. Industrial solvent and intermediate .

Table 2: Physical and Chemical Properties

Compound Molecular Weight Boiling Point (°C) Solubility
This compound 224.36 g/mol Not reported Likely low in water
4-Methylcyclohexanol 114.18 g/mol 164 Moderate in water
NBDHEX 305.34 g/mol Not reported Organic solvents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.